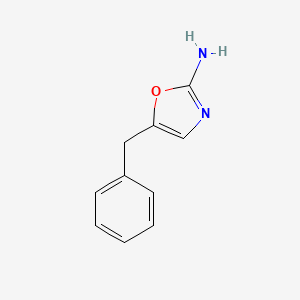

5-Benzyloxazol-2-amine

Übersicht

Beschreibung

5-Benzyloxazol-2-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Benzyloxazol-2-amine has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it suitable for drug development:

-

Antimicrobial Activity : Studies have shown that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often ranging from 10 to 50 µg/mL depending on the specific structure of the derivative .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound Target Organism MIC (µg/mL) This compound Staphylococcus aureus 30 Escherichia coli 25 Candida albicans 40 -

Anticancer Potential : The compound's anticancer properties have been explored across various cancer cell lines. Research indicates that modifications in the benzoxazole structure significantly influence their anticancer efficacy. For example, studies have reported IC50 values for different cancer types:

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound Cell Line IC50 (µM) This compound MCF-7 (breast cancer) 15 A549 (lung cancer) 20 PC3 (prostate cancer) 18

The biological activities of benzoxazole derivatives are well-documented. Research highlights include:

- Anti-inflammatory Properties : Some studies suggest that compounds like this compound can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

- Antiviral Activity : Preliminary investigations indicate potential antiviral effects against viruses such as Hepatitis B and C, although more research is needed to confirm these findings .

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of benzoxazole derivatives, researchers synthesized a series of compounds based on the benzoxazole structure. The results indicated that specific substitutions on the benzoxazole ring could enhance antibacterial activity significantly. For instance, one derivative demonstrated an MIC of just 10 µg/mL against E. coli, suggesting a promising lead for further development .

Case Study: Anticancer Activity Assessment

Another study evaluated the anticancer effects of various benzoxazole derivatives on human cancer cell lines. The results showed that certain modifications led to increased cytotoxicity in MCF-7 cells, with IC50 values indicating effective inhibition of cell proliferation . This highlights the potential of designing targeted therapies based on structural modifications.

Eigenschaften

CAS-Nummer |

33124-08-2 |

|---|---|

Molekularformel |

C10H10N2O |

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

5-benzyl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H10N2O/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12) |

InChI-Schlüssel |

CLOHIGYLDYVGPR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=CN=C(O2)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.